Vinylphenyldimethylsilane

Catalog No.
S1521026
CAS No.
1125-26-4
M.F
C10H14Si
M. Wt
162.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylphenyldimethylsilane

CAS Number

1125-26-4

Product Name

Vinylphenyldimethylsilane

IUPAC Name

ethenyl-dimethyl-phenylsilane

Molecular Formula

C10H14Si

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

QDEZCOQKJSRQNN-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C)C1=CC=CC=C1

Synonyms

(Ethenyldimethylsilyl)benzene; Dimethylvinylphenylsilane; Ethenyldimethylphenylsilane; Phenyldimethylvinylsilane; Vinyldimethylphenylsilane; Vinylphenyldimethylsilane;

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=C1

Synthesis of Organosilicon Compounds

Dimethylphenylvinylsilane (DMVPS) plays a valuable role in the scientific research of organosilicon compounds, which are a class of molecules containing carbon-silicon bonds. Its unique structure, featuring a phenyl group (C6H5), a vinyl group (CH2=CH), and two methyl groups (CH3) bonded to a silicon atom (Si), makes it a versatile starting material for various synthetic applications [].

One area of research involves using DMVPS as a building block in the synthesis of more complex organosilicon compounds. For instance, researchers can utilize hydrosilylation reactions, where DMVPS reacts with unsaturated compounds containing double or triple bonds, to form new C-Si bonds. This strategy allows for the controlled introduction of the phenyl and vinyl functionalities into the target molecules, enabling the exploration of their properties and potential applications [].

Vinylphenyldimethylsilane, with the chemical formula C₁₀H₁₄Si, is a colorless liquid known for its slightly sweet odor. It belongs to the class of vinyl silanes, which are important in various chemical processes due to their reactivity and ability to form siloxane bonds. This compound features a vinyl group attached to a phenyl ring and dimethylsilane moiety, making it versatile for numerous applications in organic synthesis and materials science .

There is no current research available on the specific mechanism of action of DMVPVS in any biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to local regulations for hazardous materials (if applicable).

  • Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, forming new silicon-carbon bonds. For instance, it can react with terminal alkenes in a highly regioselective manner to produce various vinylsilanes .
  • Polymerization: Vinylphenyldimethylsilane can participate in polymerization reactions to form siloxane-based polymers. The presence of the vinyl group allows for cross-linking and the formation of network structures .
  • Dehydrogenative Silylation: This process allows for the conversion of alkenes into vinylsilanes using transition metal catalysts, providing access to functionalized silanes from simple alkenes .

Several methods exist for synthesizing vinylphenyldimethylsilane:

  • From Chlorodimethylsilane and 4-Bromostyrene: This method involves nucleophilic substitution where chlorodimethylsilane reacts with 4-bromostyrene in the presence of a base .
  • Catalytic Reactions: Various catalytic systems, including nickel and manganese catalysts, can facilitate the conversion of simple alkenes into vinylsilanes through hydrosilylation and other transformations .

Vinylphenyldimethylsilane has diverse applications:

  • Material Science: It is used in the production of silicone-based materials that exhibit enhanced thermal stability and mechanical properties.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organosilicon compounds and polymers.
  • Coatings and Adhesives: Due to its ability to form strong silicon-carbon bonds, it is utilized in coatings that require durability and resistance to environmental factors.

Interaction studies involving vinylphenyldimethylsilane primarily focus on its reactivity with other organic compounds. The compound's ability to undergo hydrosilylation makes it an attractive candidate for studying silicon-carbon interactions in various chemical environments. Additionally, research on its polymerization behavior provides insights into its interactions with other monomers and catalysts.

Vinylphenyldimethylsilane shares similarities with several other organosilicon compounds. Here are some notable comparisons:

CompoundStructureKey Features
VinyltrimethylsilaneC₈H₁₈SiSimple structure; widely used in polymer synthesis.
PhenyltrimethylsilaneC₉H₂₁SiContains a phenyl group; used in coatings and adhesives.
DimethyldiphenylsilaneC₁₄H₁₈SiMore bulky; used in high-performance materials.

Uniqueness of Vinylphenyldimethylsilane

Vinylphenyldimethylsilane stands out due to its specific combination of a vinyl group and phenyl ring attached to a dimethylsilyl unit. This unique structure allows it to participate effectively in both addition reactions and polymerization processes while providing enhanced properties compared to simpler silanes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1125-26-4

Wikipedia

Vinyldimethylphenylsilane

Dates

Modify: 2023-08-15

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